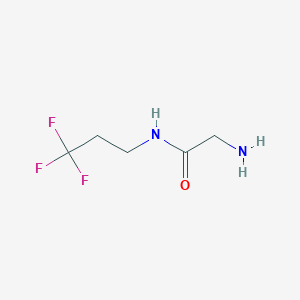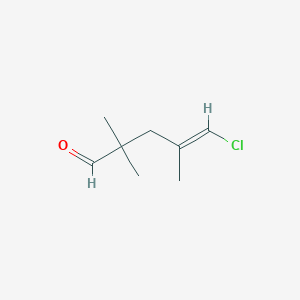
5-Chloro-2,2,4-trimethylpent-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,2,4-trimethylpent-4-enal is an organic compound with the molecular formula C8H13ClO and a molecular weight of 160.64 g/mol It is characterized by the presence of a chlorine atom, three methyl groups, and an aldehyde group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2,4-trimethylpent-4-enal typically involves the chlorination of 2,2,4-trimethylpent-4-enal. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selectivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2,4-trimethylpent-4-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2,2,4-trimethylpentanoic acid.
Reduction: 5-Chloro-2,2,4-trimethylpent-4-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2,2,4-trimethylpent-4-enal has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2,2,4-trimethylpent-4-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpent-4-enal: Lacks the chlorine atom, resulting in different reactivity and properties.
5-Bromo-2,2,4-trimethylpent-4-enal: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior.
5-Chloro-2,2,4-trimethylpentanoic acid: The oxidized form of 5-Chloro-2,2,4-trimethylpent-4-enal.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and an aldehyde group on a pentene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H13ClO |
|---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
(E)-5-chloro-2,2,4-trimethylpent-4-enal |
InChI |
InChI=1S/C8H13ClO/c1-7(5-9)4-8(2,3)6-10/h5-6H,4H2,1-3H3/b7-5+ |
InChI Key |
PZYPIYNEZLLZIN-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\Cl)/CC(C)(C)C=O |
Canonical SMILES |
CC(=CCl)CC(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


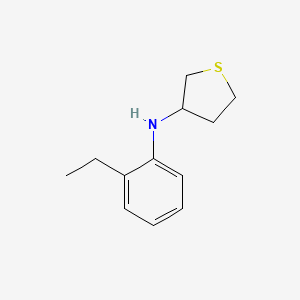
![2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13256079.png)

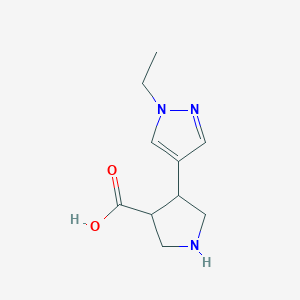
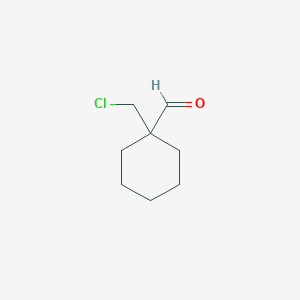
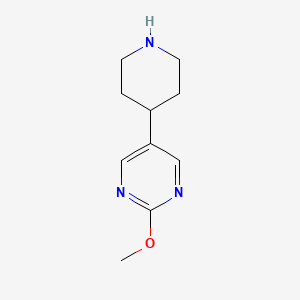
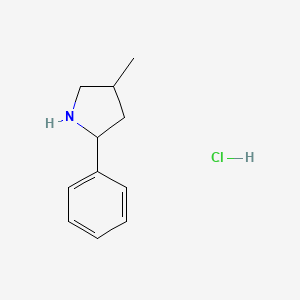

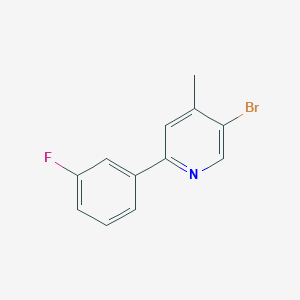
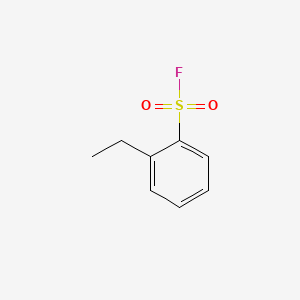
![2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13256137.png)
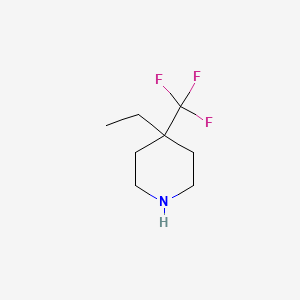
![N-cyclopropylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13256146.png)
